molecular formula C22H22ClN6OK B193129 Cozaar CAS No. 124750-99-8

Cozaar

Cat. No. B193129
M. Wt: 461 g/mol
InChI Key: OXCMYAYHXIHQOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cozaar, also known as Losartan, is an angiotensin II receptor blocker (ARB) used to treat high blood pressure in adults and children at least 6 years old . It is also used to decrease the risk of stroke in people who have high blood pressure and a heart condition called left ventricular hypertrophy . Cozaar is also used to treat kidney disease in people who have type 2 diabetes and high blood pressure .


Synthesis Analysis

Losartan is an orally active agent that undergoes substantial first-pass metabolism by cytochrome P450 enzymes . It is converted, in part, to an active carboxylic acid metabolite that is responsible for most of the angiotensin II receptor antagonism that follows losartan treatment .


Molecular Structure Analysis

The molecular formula of Losartan potassium is C22H22ClKN6O . It is a white to off-white free-flowing crystalline powder with a molecular weight of 461.01 .


Chemical Reactions Analysis

Losartan undergoes substantial first-pass metabolism by cytochrome P450 enzymes . Oxidation of the 5-hydroxymethyl group on the imidazole ring results in the active metabolite of losartan .


Physical And Chemical Properties Analysis

Losartan potassium is a white to off-white free-flowing crystalline powder with a molecular weight of 461.01 . It is freely soluble in water, soluble in alcohols, and slightly soluble in common organic solvents, such as acetonitrile and methyl ethyl ketone .

Scientific Research Applications

  • Pediatric Research : Nemours Children’s Health utilized the DuPont labs where Cozaar was developed to research pediatric cancer, lung disease, neurology, and other areas (Tullo, 2017).

  • Heart Failure Treatment : Extensive clinical trials have demonstrated losartan's haemodynamic benefits in heart failure patients (Sweet & Rucinska, 1994).

  • Stroke Risk Reduction : Approved for stroke risk reduction in patients with hypertension and left ventricular hypertrophy, losartan effectively lowers blood pressure and leads to the regression of LVH (Moen & Wagstaff, 2005).

  • Pharmacology and Stability : The pharmacokinetic behavior, stability, and pharmacology of losartan have been comprehensively reviewed, showing its effective use in hypertension and heart failure management (Al-majed et al., 2015).

  • Hypertension Treatment and Ventricular Remodeling : Cozaar has shown efficacy in reducing blood pressure and remodeling hypertrophied ventricles in essential hypertension patients (Cao Xiao-zhi, 2000).

  • Nephropathy Prevention in Diabetes : Losartan was proposed for preventing the progression of nephropathy in type II diabetes patients, showing potential renal benefits (Lindenfeld et al., 2002).

  • Effects on Insulin Resistance : Studies have indicated that Cozaar can improve insulin resistance in both animal models and patients with hypertension, contributing to better metabolic health (Moan et al., 1996; Chen, 2000; Ling Gangbi, 1999).

  • Adverse Effects in Pregnancy : It's important to note that the use of AT1 receptor antagonists like Cozaar during pregnancy may have deleterious effects on kidney development in the fetus (Daïkha-Dahmane et al., 2006).

Safety And Hazards

Cozaar should not be used during pregnancy as it can cause injury or death to the unborn baby . It should also not be used in combination with any medication that contains aliskiren (a blood pressure medicine) if the patient has diabetes or kidney disease . In rare cases, Cozaar can cause a condition that results in the breakdown of skeletal muscle tissue, leading to kidney failure .

Future Directions

As of now, Cozaar is primarily used for the treatment of high blood pressure, reduction of stroke risk in patients with hypertension and left ventricular hypertrophy, and treatment of kidney disease in type 2 diabetes patients . Future research may explore additional uses and potential improvements in the formulation or administration of the drug.

properties

IUPAC Name

potassium;[2-butyl-5-chloro-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,30H,2-3,8,13-14H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCMYAYHXIHQOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClKN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

114798-26-4 (Parent)
Record name Losartan potassium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124750998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3044209
Record name Losartan potassium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Losartan potassium

CAS RN

124750-99-8
Record name Losartan potassium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124750998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Losartan potassium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-((2'-(2H-tetrazol-5-yl)biphenyl-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methanol, potassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Losartan potassium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOSARTAN POTASSIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ST302B24A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cozaar
Reactant of Route 2
Cozaar
Reactant of Route 3
Reactant of Route 3
Cozaar
Reactant of Route 4
Cozaar
Reactant of Route 5
Cozaar
Reactant of Route 6
Cozaar

Citations

For This Compound
4,670
Citations
NH Kim, MH Jeong, WS Park, SH Kim… - Korean Circulation …, 1998 - synapse.koreamed.org
Background Losartan potassium, one of an orally active, selective type 1 angiotensin II receptor blocker, has been introduced recently as an antihypertensive agent. Method Losartan, …
Number of citations: 3 synapse.koreamed.org
SH Park, YM Park - The Ewha Medical Journal, 1999 - synapse.koreamed.org
… Losartan(Cozaar") is the first angiotensin II receptor antagonist that has become clinically … Method : We tested the antihypertensive effect and clinical safety of Losartan(Cozaar*) 50mg/…
Number of citations: 5 synapse.koreamed.org
KE McCarthy, Q Wang, EW Tsai, RE Gilbert… - … of pharmaceutical and …, 1998 - Elsevier
… marketed as COZAAR® in a tablet dosage form. During the stability study of COZAAR® tablets… the quantitative determination of losartan in COZAAR® tablets using analytical techniques …
Number of citations: 122 www.sciencedirect.com
RC Williams, MS Alasandro, VL Fasone… - … of pharmaceutical and …, 1996 - Elsevier
… in Cozaar* tablets was chosen for this study; the drug substance is a potent Angiotensin II receptor antagonist and Cozaar … quality control testing of losartan in Cozaar c~, packed column …
Number of citations: 108 www.sciencedirect.com
G Sodeifian, L Nasri, F Razmimanesh… - Journal of Molecular …, 2021 - Elsevier
Developing environmentally friendly processes as supercritical technologies for the pharmaceutical industry producing micro-sized drug particles is crucially important. For achieving …
Number of citations: 27 www.sciencedirect.com
J Stevermer - The Journal of Family Practice, 2001 - mdedge.com
BACKGROUND: Interruption of the renin-angiotensin system with angiotensin-converting enzyme (ACE) inhibitors is renoprotective both in patients with type 1 diabetes and in patients …
Number of citations: 4 www.mdedge.com
M Boxer - Journal of Allergy and Clinical Immunology, 1996 - jacionline.org
… The patient was prescribed Cozaar, and within 3 weeks, facial … He stopped taking the Cozaar, and the angioedema … , the mechanism by which Cozaar may induce angioedema is …
Number of citations: 43 www.jacionline.org
HA Kang, SM Kim, DJ Yoo, SR Kang… - Journal of …, 2010 - koreascience.kr
… Losartan potassium tablets, Cozaar tablet (MSD Pharmaceutical … based on the reference drug, Cozaar, were-2.70%, 1.45% … , indicating Losata tablet was bioequivalent to Cozaar tablet. …
Number of citations: 0 koreascience.kr
Y Wang, W Fu, H Wang, Y Liang, Y Wang, W Yao… - Renal …, 2012 - Taylor & Francis
… This study is aimed to discover the renoprotective effect of Cozaar on a rat model of chronic … Cozaar’s interfering effect on it, thus investigating the renoprotective mechanism of Cozaar. …
Number of citations: 11 www.tandfonline.com
D Wu, S Rajagopalan - Journal of Hypertension, 2012 - journals.lww.com
… Background Cozaar XQ is a combination therapy of amlodepine (5 mg, … Cozaar XQ (5/50mg, 5/100mg) responders. Objectives To explore/identify the types of patients to whom Cozaar …
Number of citations: 0 journals.lww.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.